molecular formula C12H8FNO3 B6300190 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% CAS No. 1262004-42-1

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6300190
CAS RN: 1262004-42-1
M. Wt: 233.19 g/mol
InChI Key: KZDMFLBPBVPJIC-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid (FHN) is a novel compound that has recently come to the forefront of scientific research. It is a member of the nicotinic acid family, and is composed of a 3-fluoro-4-hydroxyphenyl group connected to a nicotinic acid moiety. FHN has been found to possess a variety of biological activities and has been studied for its potential applications in various fields.

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been found to possess anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of inflammatory diseases and oxidative stress. 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has also been studied for its potential applications in cancer research, as it has been found to possess anti-cancer properties. Additionally, 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential applications in the fields of neuroscience and immunology.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors. For example, 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. Additionally, it has been found to modulate the activity of the nicotinic acetylcholine receptor (nAChR), which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of inflammatory diseases and oxidative stress. Additionally, 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been found to possess anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer. Furthermore, 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been found to modulate the activity of certain enzymes and receptors, which could potentially be beneficial in the treatment of neurological and immunological disorders.

Advantages and Limitations for Lab Experiments

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is a relatively new compound, and as such, there are still some limitations to its use in laboratory experiments. One of the main advantages of 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is its relatively low cost and ease of synthesis. Additionally, 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is a relatively stable compound, making it well-suited for a variety of laboratory experiments. However, 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is also a relatively new compound, and as such, there is still limited information available regarding its properties and potential applications.

Future Directions

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is a relatively new compound, and as such, there are many potential future directions for research. One potential direction is to further investigate the mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% and its potential applications in the treatment of various diseases. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95%, as well as its potential applications in the fields of neuroscience and immunology. Additionally, further research could be conducted to investigate the potential side effects of 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95%, as well as any potential interactions with other drugs. Finally, further research could be conducted to investigate the potential for 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% to be used as a drug delivery system.

Synthesis Methods

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-fluoro-4-hydroxybenzaldehyde with pyridine in the presence of an acid catalyst. This method yields a crude product which can then be purified by recrystallization. Other methods for synthesizing 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% include the reaction of 3-fluoro-4-hydroxybenzaldehyde with pyridine-2-carboxylic acid in the presence of an acid catalyst, and the reaction of 3-fluoro-4-hydroxybenzaldehyde with pyridine-4-carboxylic acid in the presence of an acid catalyst.

properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-6-7(3-4-10(9)15)11-8(12(16)17)2-1-5-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDMFLBPBVPJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695511
Record name 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid

CAS RN

1262004-42-1
Record name 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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